![molecular formula C23H25ClN2O3 B2471875 6-Chloro-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one CAS No. 850746-00-8](/img/structure/B2471875.png)
6-Chloro-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the class of organic compounds known as n-arylpiperazines . It’s a complex structure that includes a piperazine ring where the nitrogen ring atom carries an aryl group .
Synthesis Analysis
The synthesis of similar compounds involves a series of reactions. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis process often starts with the nucleophilic substitution reaction of a dichloro aromatic heterocyclic structure .Molecular Structure Analysis
The molecular structure of similar compounds is often assigned by HRMS, IR, 1H, and 13C NMR experiments . In the 13C NMR spectrum, the pyridazinone ring carbonyl carbon-supported structure accuracy in the range of 157.38–156.86 ppm .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds are complex. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized . After the completion of the reaction by TLC, the solution was cooled and the precipitate was filtered off and dried .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are often determined by various methods. For instance, the IC50, Ki, and inhibition types of N-substituted-(p-methoxyphenyl)pyridazin-3(2H)-one derivatives were determined .Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis of Novel Compounds
Research efforts have focused on synthesizing novel compounds with potential biological activities. For instance, Mannich base derivatives of certain compounds were obtained using morpholine or methyl piperazine, indicating the versatility of piperazine derivatives in synthesizing compounds with potential antimicrobial activities (Bektaş et al., 2010). Similarly, novel compounds with potential anti-inflammatory and analgesic properties have been synthesized from visnaginone and khellinone derivatives (Abu‐Hashem et al., 2020).
Characterization of New Derivatives
The structural assignment of newly synthesized compounds, such as triazole derivatives, involves comprehensive techniques like HRMS, IR, and NMR experiments. These efforts are crucial for understanding the molecular framework and potential application areas of such compounds (Wujec & Typek, 2023).
Research Applications
Antimicrobial Activities
Piperazine derivatives have been explored for their antimicrobial properties. For example, certain synthesized compounds demonstrated moderate to good activities against various test microorganisms, suggesting their potential as antimicrobial agents (Bektaş et al., 2010).
Bioactivity and Drug Design
The development of bis(heteroaryl)piperazines as non-nucleoside HIV-1 reverse transcriptase inhibitors highlights the application of piperazine derivatives in drug design, offering insights into structural modifications for enhancing bioactivity (Romero et al., 1994).
Fluorescent Ligands for Receptor Studies
The synthesis of long-chain 1-(2-methoxyphenyl)piperazine derivatives with environment-sensitive fluorescent moieties for visualizing receptors overexpressed in cells illustrates the utility of these compounds in biochemical and pharmacological research (Lacivita et al., 2009).
Mécanisme D'action
The mechanism of action of similar compounds involves neuroprotection and anti-inflammatory properties . They show significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . Also, a molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .
Safety and Hazards
Orientations Futures
The future directions of research on similar compounds involve further exploration of their neuroprotective and anti-inflammatory properties . The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . Thus, these compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .
Propriétés
IUPAC Name |
6-chloro-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O3/c1-15-12-20-22(16(2)23(15)24)17(13-21(27)29-20)14-25-8-10-26(11-9-25)18-4-6-19(28-3)7-5-18/h4-7,12-13H,8-11,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDLOECIFZWJCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1Cl)C)C(=CC(=O)O2)CN3CCN(CC3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]-7-(3-hydroxypropyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B2471793.png)
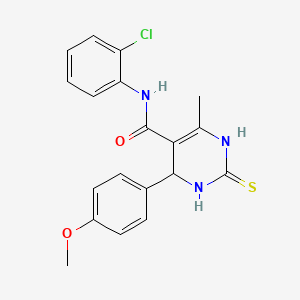
![N-(1,3-benzodioxol-5-ylmethyl)-2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide](/img/structure/B2471797.png)
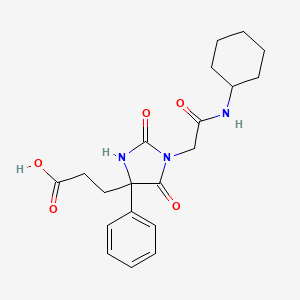

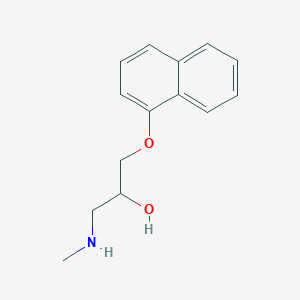
![4-{3-[(5-Chloro-2-methoxyphenyl)amino]propanoyl}morpholine-3-carbonitrile](/img/structure/B2471802.png)
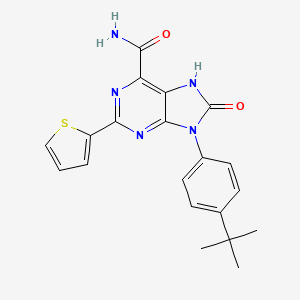
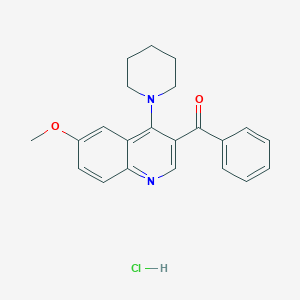
![5-Benzyl-1,3-dimethyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2471809.png)
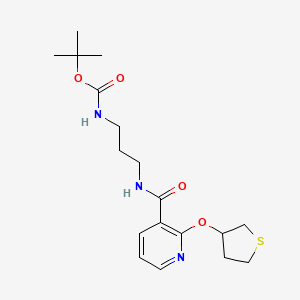
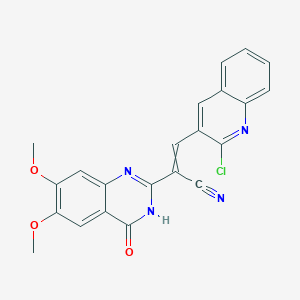
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2471815.png)